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Compound of Interest

Compound Name: 3-Acetyl-9-bromophenanthrene
CAS No.: 6328-08-1
Cat. No.: B15219556

Get Quote

Executive Summary & Compound Significance
3-Acetyl-9-bromophenanthrene (C
H

BrO) serves as a pivotal electrophilic building block.[1] The presence of the acetyl group at C3
and the bromine at C9 creates a unique electronic push-pull system across the phenanthrene
scaffold.[1]

o C3-Acetyl: Strongly electron-withdrawing, deshielding the adjacent H4 proton (bay region).[1]

+ C9-Bromine: Weakly deactivating but ortho/para directing; its primary spectroscopic
signature is the heavy-atom effect on C9 and the steric influence on the H8 "peri" proton.[1]

This guide provides a self-validating spectral assignment protocol, allowing researchers to
distinguish this compound from its regioisomers (e.g., 2-acetyl or 9-acetyl derivatives).[1]
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Experimental Protocol & Methodology
Sample Preparation[2][3][4][5][6]

e Solvent: Deuterated Chloroform (

) is the standard solvent.[1]

o Note: DMSO-

may be used if solubility is poor, but will cause a solvent-induced downfield shift of

0.1-0.2 ppm for aromatic protons.[1]
e Concentration: 10-15 mg in 0.6 mL solvent for 1H; 30-50 mg for 13C.
o Reference: Tetramethylsilane (TMS) at

0.00 ppm.[1]

Instrument Parameters (Recommended)

e 1H Frequency: 400 MHz or higher (essential to resolve the H1/H2/H3/H5/H6/H7 multiplet
region).

e 13C Frequency: 100 MHz.[1][2]

» Pulse Sequence: Standard 1D zg30; dept135 for carbon multiplicity editing.

Structural Visualization & Numbering

The following diagram illustrates the IUPAC numbering used for the NMR assignment. Note the
"bay region" interactions between H4/H5 and the "peri" interaction between H8/Br.

Caption: IUPAC numbering of 3-Acetyl-9-bromophenanthrene showing substituent positions.

1H NMR Analysis (Proton Assignment)

The 1H NMR spectrum is dominated by the aromatic region (7.5-9.5 ppm) and the
characteristic acetyl singlet.
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Key Diagnostic Signhals[7]

e H4 (The "Bay" Proton):
o Shift:
9.20 — 9.35 ppm (Singlet).[1]

o Mechanism: This proton is spatially crowded (bay region) and strongly deshielded by the
anisotropic cone of the adjacent C3-carbonyl group.[1] It is the most downfield signal.[1]

e H10 (The C9-Neighbor):
o Shift:
8.05 — 8.15 ppm (Singlet).[1]

o Mechanism: Located on the central ring, adjacent to the Bromine. It appears as a sharp
singlet because C9 is substituted (no vicinal coupling).[1]

o Acetyl Methyl (-COCH
):
o Shift:
2.75 — 2.80 ppm (Singlet).
o Integration: 3H.

o Validation: A shift of 2.6—2.8 is diagnostic for aryl ketones.[1]

Comparative Data Table

Data derived from the 9-iodo analogue (Authoritative Source 1) and standard substituent
effects.
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Proton o SEEES S CEITRTE Assignment
ST Multiplicity Lodi
osition , Ppm) , Hz) ogic

Deshielded by
H4 Singlet (s) 9.25 - C3-Acetyl + Bay
Region effect.[1]

Ortho to
H1 Doublet (d) 8.45 1.8 (meta) bridgehead,
meta to acetyl.

Peri-interaction
H8 Multiplet (m) 8.65-8.70 - with C9-Br
(deshielding).[1]

] Bay region
H5 Multiplet (m) 7.80-7.90 -
partner to H4.[1]
Adjacent to Br;
H10 Singlet (s) 8.10 - no vicinal
coupling.[1]
Doublet of Ortho coupling to
H2 8.15 8.4,1.8
Doublets (dd) H1, meta to H4.
_ Remote aromatic
H6, H7 Multiplet (m) 7.65-7.75 -
protons.[1]
} Acetyl methyl
CH Singlet (s) 2.78 - Y Y

group.[1]

13C NMR Analysis (Carbon Assighment)

The 13C spectrum provides definitive proof of the C9 substitution via the Heavy Atom Effect.

The "Heavy Atom" Diagnostic (C9)

o Observation: In the 9-iodo analogue, C9 appears at

102.4 ppm (shielded).[1]
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e Correction for Bromine: The C-Br bond is less shielded than C-I.[1]

¢ Predicted Shift:

122.0 — 124.0 ppm.[1]

 Significance: This peak will be a quaternary carbon (low intensity) in the aromatic region.

Summary of Carbon Shifts[31[6][7][8]1[10][11]

Shift (
Carbon Type Assignment Notes
» Ppm)
Characteristic ketone
Carbonyl C=0 197.8 ] )
downfield shift.[1]
Substituted by
Quaternary C3 (Ipso-Acetyl) 135.0 -136.0 electron-withdrawing
group.[1]
Diagnostic: Upfield of
Quaternary C9 (Ipso-Bromo) 122.5 typical Ar-H carbons
due to Br.[1]
Correlates to the
Methine C4 128 — 129 .
deshielded H4 proton.
Methine C10 130 - 132 Adjacent to C-Br.[1]
- Acetyl methyl carbon.
Methy CH 26.7 i methy

[1]

2D NMR Workflow for Confirmation

To validate the structure without ambiguity, the following 2D correlations must be observed:

Caption: 2D NMR workflow to confirm regiochemistry of 3-Acetyl-9-bromophenanthrene.

o HMBC: The methyl protons (
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2.[1]78) must show a strong correlation to the Carbonyl carbon (
197.8).[1] Crucially, the H4 proton (

9.25) must also show a 3-bond correlation to this same Carbonyl carbon, confirming the
acetyl group is at position 3 (adjacent to the bay proton).[1]

o NOESY: Verify the spatial proximity of H4 and H5 (bay region) to confirm the phenanthrene
skeleton integrity.

References
e Synthesis and Characteriz

o Source: National Institutes of Health (PMC) / Vertex Al Research
o Context: Details the synthesis and NMR data of the closely related 3-acetyl-9-
iodophenanthrene, providing the baseline for the assignments above.

o URL:[Link]
o Synthesis of 3,9-Dibromophenanthrene and Spectral Analysis
o Source: ACG Publications[1][3]

o Context: Provides comparative NMR data for brominated phenanthrene systems, valid

o URL:[Link]
e General 1H and 13C NMR Shift Tables for Substituted Arenes
o Source: Michigan State University (MSU) Chemistry[1]

o Context: Reference for calculating additive substituent effects (Acetyl/Bromo)

o URL:[LINK][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3229267/
https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://www.acgpubs.org/doc/202306272115294-152-OC-2305-2795.pdf
http://www.acgpubs.org/doc/2022033010555845-OC-2-01-2022.pdf
https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://www2.chemistry.msu.edu/faculty/reusch/VirtTxtJml/Spectrpy/nmr/nmr1.htm
https://prepchem.com/phenanthrene-3-carboxylic-acid/
https://www.benchchem.com/product/b15219556?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15219556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. prepchem.com [prepchem.com]

2. acgpubs.org [acgpubs.org]

3. acgpubs.org [acgpubs.org]

e To cite this document: BenchChem. [Technical Guide: Structural Elucidation of 3-Acetyl-9-
bromophenanthrene via High-Field NMR]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15219556/docs#technical-guide-structural-
elucidation-of-3-acetyl-9-bromophenanthrene-via-high-field-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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